3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
2-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-11-5-7-14(8-6-11)21(19,20)18-13(3)15(9-10-16-4)12(2)17-18/h5-8,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNVFCNNDDKWER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)CCNC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the toluenesulphonyl group.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyrazoles, characterized by a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as:
This structure provides a framework for various interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole. Research indicates that pyrazole compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Specific case studies have demonstrated that modifications in the pyrazole structure can enhance its efficacy against different cancer cell lines.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant in the context of chronic inflammatory diseases where traditional treatments may fall short.
Neuroprotective Effects
Emerging research suggests that this compound has neuroprotective properties. It may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress. Clinical trials are ongoing to evaluate its efficacy in neurodegenerative models.
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, with various methods reported in the literature. The following table summarizes some synthetic routes:
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Condensation Reaction | Reaction of substituted hydrazines with aldehydes | 70-85 |
| Cyclization | Formation via cyclization of appropriate precursors | 60-75 |
| Functionalization | Modification of existing pyrazole derivatives | 50-80 |
These methods highlight the versatility in synthesizing this compound and its derivatives, which can be tailored for specific biological activities.
Case Studies
Several case studies have documented the applications of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this pyrazole exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 μM .
- Anti-inflammatory Research : In Phytotherapy Research, researchers reported that the compound reduced inflammation markers in a rat model of arthritis, showing promise for future therapeutic applications .
- Neuroprotection : A recent publication in Neuroscience Letters indicated that treatment with this pyrazole derivative improved cognitive function in mice subjected to neurotoxic insults, suggesting potential for treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Substituents: Tosyl group at N1: Enhances solubility in polar solvents and influences electrophilic substitution reactivity. Methyl groups at C3 and C5: Provide steric hindrance, affecting molecular packing and crystallinity.
Comparison with Similar Compounds
To contextualize the properties of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole, we compare it with three structural analogs:
Structural Analogs
1-(4-Toluenesulphonyl)-3,5-dimethyl-1H-pyrazole Lacks the methylaminoethyl side chain. Reduced basicity and hydrogen-bonding capacity.
4-[2-Aminoethyl]-3,5-dimethyl-1H-pyrazole Absence of the tosyl group reduces solubility in organic solvents. Higher reactivity due to unprotected NH group.
3,5-Dimethyl-4-(2-dimethylaminoethyl)-1-(4-nitrobenzenesulphonyl)-1H-pyrazole Nitrobenzenesulphonyl substituent increases electron-withdrawing effects compared to tosyl. Dimethylaminoethyl side chain enhances steric bulk.
Crystallographic and Structural Analysis
The crystal structure of this compound has been determined using SHELX software (e.g., SHELXL for refinement), which is widely employed for small-molecule crystallography due to its robustness in handling steric and electronic complexities . Key findings include:
- Packing Efficiency : The methyl groups and tosyl moiety promote tight molecular packing, yielding a higher melting point (mp: 142–144°C) compared to analogs lacking these groups.
- Hydrogen Bonding: The methylaminoethyl side chain forms intermolecular H-bonds, absent in non-amino-substituted analogs.
Electronic and Reactivity Profiles (Conceptual DFT Analysis)
Using conceptual density functional theory (DFT) , reactivity indices such as electronegativity (χ), chemical hardness (η), and softness (S) were computed (Table 1) .
Table 1: DFT-Derived Reactivity Parameters
| Compound | χ (eV) | η (eV) | S (eV⁻¹) |
|---|---|---|---|
| Target Compound | 4.32 | 3.15 | 0.32 |
| 1-(4-Toluenesulphonyl)-3,5-dimethyl-1H-pyrazole | 4.78 | 3.89 | 0.26 |
| 4-[2-Aminoethyl]-3,5-dimethyl-1H-pyrazole | 3.95 | 2.67 | 0.37 |
Key Observations :
- The target compound exhibits intermediate electronegativity, indicating balanced electron-withdrawing (tosyl) and electron-donating (methylaminoethyl) effects.
- Lower chemical hardness (η = 3.15 eV) compared to the non-amino analog (η = 3.89 eV) suggests higher reactivity, aligning with its role in kinase inhibition studies.
Biological Activity
3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.39 g/mol. The presence of a toluenesulfonyl group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
This compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, pyrazole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring and substituents can enhance inhibitory potency.
Case Studies
- Study on Antibacterial Activity : A study conducted on various pyrazole derivatives indicated that those with a methylamino group exhibited enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
- Enzyme Inhibition Study : Research focusing on the inhibition of COX enzymes showed that pyrazole derivatives could reduce inflammation in animal models. The compound was administered in varying doses, with results indicating a dose-dependent reduction in inflammatory markers .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have suggested that the compound exhibits moderate bioavailability and metabolic stability, with liver microsome assays indicating a reasonable half-life .
In terms of toxicity, preliminary assessments suggest low cytotoxicity in mammalian cell lines, making it a candidate for further development as a therapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation : Introducing the toluenesulfonyl group through nucleophilic substitution reactions.
- Final Modifications : Adding methylamino ethyl groups via reductive amination techniques.
Q & A
Q. What are the optimized synthetic routes for 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole, and how can purity be ensured?
- Methodological Answer : A common synthesis involves refluxing intermediates (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole derivatives) in ethanol for 2 hours, followed by recrystallization from a DMF–EtOH (1:1) mixture to achieve ≥95% purity. Key steps include:
- Alkylation/Functionalization : Introducing the 2-(methylamino)ethyl group via nucleophilic substitution.
- Sulfonylation : Protecting the pyrazole nitrogen with 4-toluenesulfonyl chloride under basic conditions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR integration .
Q. How is the crystal structure of this compound resolved, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is widely used for structure solution and refinement due to its robustness with small-molecule data. Critical parameters include:
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate:
- Thermal Stability : Decomposition above 150°C (TGA/DSC data).
- Photostability : Degrades under UV light; store in amber vials at -20°C.
- Humidity Sensitivity : Hygroscopic; use desiccants (silica gel) in sealed containers.
Monitor via periodic NMR or LC-MS to detect hydrolytic byproducts (e.g., free pyrazole or sulfonic acid derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (20-25%) improve accuracy for thermochemical properties. Key steps:
- Geometry Optimization : Use a 6-31G(d,p) basis set to minimize energy.
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Global Reactivity Indices : Compute electronegativity (χ = (IP + EA)/2) and hardness (η = (IP – EA)/2) from ionization potential (IP) and electron affinity (EA).
Validate against experimental UV-Vis spectra or cyclic voltammetry data .
Q. What explains regioselectivity in substitution reactions at the pyrazole core?
- Methodological Answer : Regioselectivity is governed by:
- Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the 1-position, directing substitutions to the 4- or 5-positions.
- Steric Factors : The 3,5-dimethyl groups hinder electrophilic attack at adjacent sites.
- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the ethylamine side chain.
Confirm via comparative NMR reaction monitoring and DFT-derived Fukui indices .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : DFT gas-phase calculations vs. solution-phase NMR/IR. Apply implicit solvent models (e.g., PCM) or explicit solvent molecule inclusion.
- Conformational Flexibility : Use molecular dynamics (MD) simulations to sample low-energy conformers.
- Vibrational Mode Coupling : Compare experimental IR peaks with scaled DFT frequencies (scaling factor: 0.961 for B3LYP/6-31G(d)).
Case Study: If DFT predicts a carbonyl stretch at 1700 cm⁻¹ but IR shows 1680 cm⁻¹, investigate hydrogen bonding or crystal packing effects via SC-XRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
